Methyl 2-(4-(methylamino)phenyl)acetate
Overview
Description
Methyl 2-(4-(methylamino)phenyl)acetate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenylacetic acid and contains a methylamino group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-(methylamino)phenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-(methylamino)benzaldehyde with methyl acetate in the presence of a base such as sodium methoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester.
Another method involves the reduction of 4-(methylamino)phenylacetic acid using a reducing agent such as lithium aluminum hydride, followed by esterification with methanol. This method provides a high yield of the target compound under mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic hydrogenation and esterification are commonly employed techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-(methylamino)phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-(methylamino)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-(methylamino)phenyl)acetate involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Methyl 2-(4-(methylamino)phenyl)acetate can be compared with other similar compounds such as:
Phenylacetic acid: Lacks the ester and methylamino groups, resulting in different reactivity and applications.
Methyl 2-(4-aminophenyl)acetate: Contains an amino group instead of a methylamino group, leading to variations in chemical behavior and biological activity.
Methyl 2-(4-(dimethylamino)phenyl)acetate: Has a dimethylamino group, which affects its steric and electronic properties compared to the methylamino derivative.
Properties
IUPAC Name |
methyl 2-[4-(methylamino)phenyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-9-5-3-8(4-6-9)7-10(12)13-2/h3-6,11H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVFJMWAGFSXJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=C(C=C1)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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